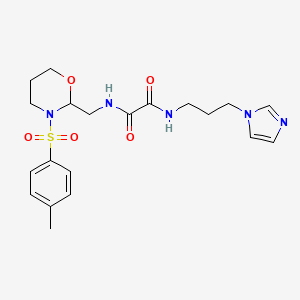![molecular formula C14H9N3O3S B2880879 N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide CAS No. 941966-23-0](/img/structure/B2880879.png)
N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The functionalization of the benzothiazole ring with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis
The chemical reactions involving “N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide” are complex and can involve multiple steps. For instance, in the synthesis of benzothiazole derivatives, various reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others are used .Applications De Recherche Scientifique
Structure-Function Relationship in Drug Development
Thiazolides, including derivatives similar to N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide, have been studied for their anti-infectious properties against a range of pathogens, including intestinal parasites, bacteria, and viruses. Research by Brockmann et al. (2014) on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells suggests that specific molecular structures of thiazolides interact with the detoxification enzyme GSTP1, crucial for inducing cell death in colon cancer cells. This indicates their potential application in cancer therapeutics by targeting specific cellular mechanisms (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
Anticancer Potential
Romero-Castro et al. (2011) synthesized and evaluated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. The study identified compounds with selective cytotoxic activity, providing a foundation for developing new anticancer agents. This research underscores the importance of structural modification in benzothiazole derivatives for enhancing anticancer activity (Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodrı́guez, 2011).
Anticonvulsant Applications
The development of quality control methods for promising anticonvulsant compounds derived from thiazole derivatives highlights the potential of these compounds in treating seizure disorders. Sych et al. (2018) focused on the standardization of a compound demonstrating high anticonvulsive activity, outlining the importance of quality control in the pharmaceutical development process (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Antibacterial and Antiparasitic Activity
Further studies extend the application of benzothiazole derivatives to antibacterial and antiparasitic treatments. For instance, Gupta (2018) demonstrated that hydroxy-substituted benzothiazole derivatives exhibit significant antibacterial activity against Streptococcus pyogenes, indicating their potential as novel antimicrobial agents (Gupta, 2018).
Mécanisme D'action
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide is Mycobacterium tuberculosis . This compound has shown significant inhibitory potency against this bacterium, making it a potential candidate for anti-tubercular therapy .
Biochemical Pathways
N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide affects the biochemical pathways of Mycobacterium tuberculosis. The compound’s interaction with the bacterium leads to the inhibition of essential enzymes, disrupting the bacterium’s metabolic processes .
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide’s action result in the inhibition of Mycobacterium tuberculosis growth . By disrupting the bacterium’s essential metabolic processes, the compound prevents the bacterium from proliferating, leading to its eventual death .
Action Environment
The action, efficacy, and stability of N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the temperature
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-14(9-2-1-3-11(6-9)17(19)20)16-10-4-5-13-12(7-10)15-8-21-13/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDYUMOXAOWFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

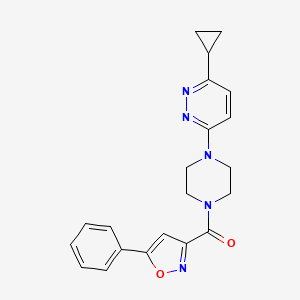

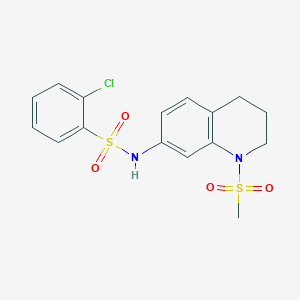
![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)
![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)
![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2880807.png)
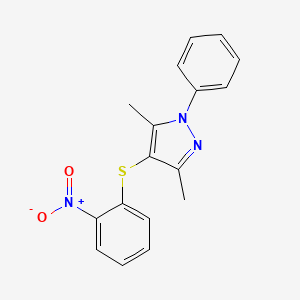
![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)
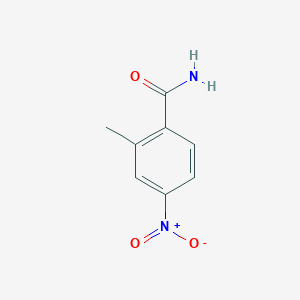

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)
